

Application Note: Comprehensive ^1H and ^{13}C NMR Characterization of 4-(Dimethylamino)cinnamic Acid

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Compound of Interest

Compound Name: 4-(Dimethylamino)cinnamic acid

Cat. No.: B7859558

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Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of **4-(Dimethylamino)cinnamic acid** using ^1H (Proton) and ^{13}C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in the synthesis of dyes, pharmaceuticals, and materials for non-linear optics, unambiguous structural verification is paramount. This document outlines a robust methodology for sample preparation and offers a comprehensive interpretation of the resulting NMR spectra, explaining the causal relationships between the molecule's electronic structure and its spectral features. This guide is intended for researchers, chemists, and quality control scientists in academic and industrial settings.

Introduction and Theoretical Background

4-(Dimethylamino)cinnamic acid belongs to the cinnamate family, characterized by a phenyl ring and an acrylic acid side chain. The key to understanding its NMR spectrum lies in the powerful electronic effects exerted by its two primary functional groups:

- The Dimethylamino ($-\text{N}(\text{CH}_3)_2$) Group: Positioned at the para-position (C4) of the phenyl ring, this group is a strong electron-donating group (EDG) through resonance (mesomeric effect). It significantly increases electron density on the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions.

- The Cinnamic Acid Moiety ($-\text{CH}=\text{CH}-\text{COOH}$): This group is electron-withdrawing and extends the π -conjugated system of the molecule.

These competing electronic effects create a distinct pattern of shielding and deshielding on the various protons and carbons within the molecule, resulting in a characteristic and predictable NMR fingerprint. NMR spectroscopy serves as the definitive tool for confirming the trans configuration of the vinylic protons and verifying the substitution pattern on the aromatic ring.

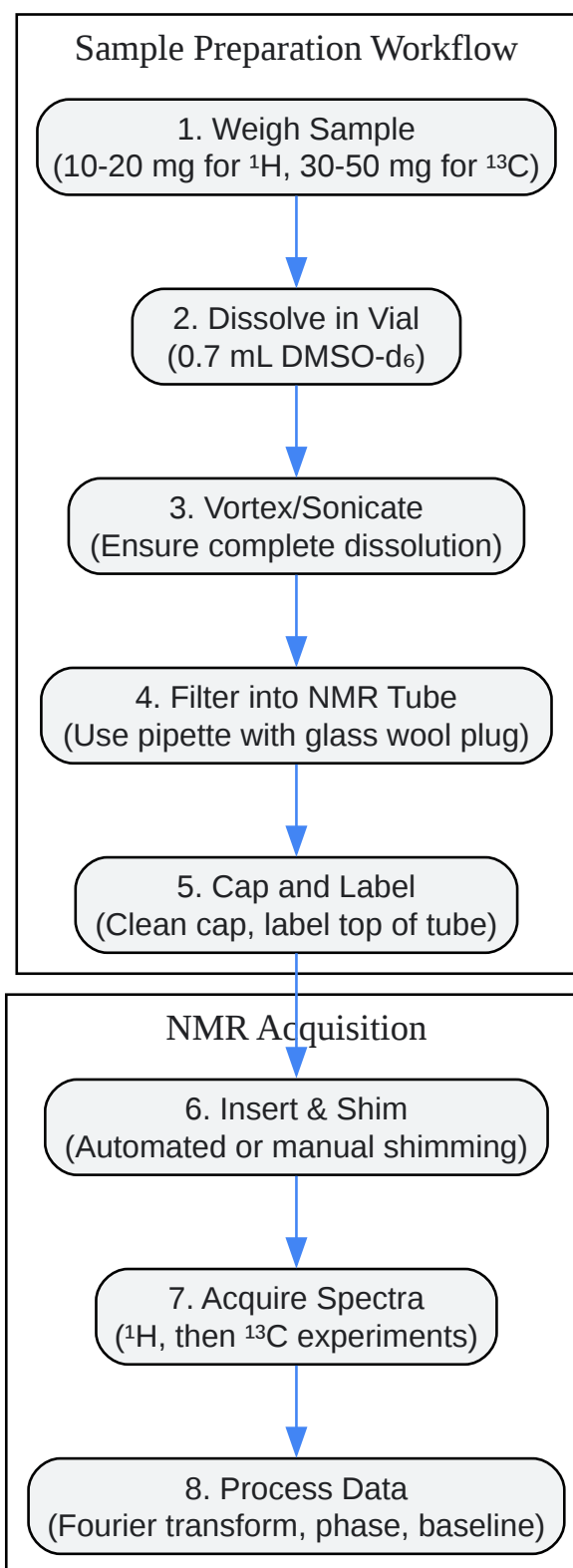
Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for **4-(Dimethylamino)cinnamic acid** will be used throughout this guide.

Caption: Molecular structure of **4-(Dimethylamino)cinnamic acid** with atom numbering.

Experimental Protocol: Sample Preparation for NMR Analysis

This protocol ensures the acquisition of high-resolution spectra by minimizing impurities and optimizing sample conditions. The choice of deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$) is strategic; it readily dissolves the polar carboxylic acid and its residual proton signal is well-separated from the analyte signals.^[1]



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Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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